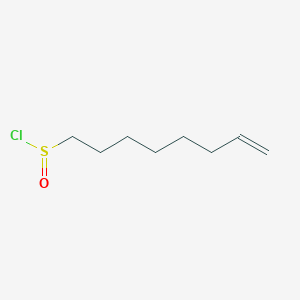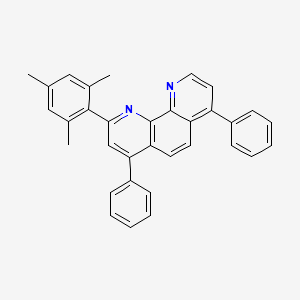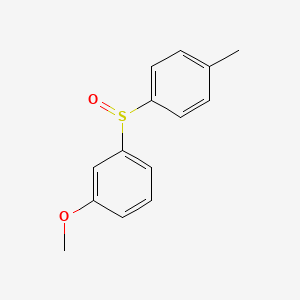
Oct-7-ene-1-sulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-7-ene-1-sulfinyl chloride is an organosulfur compound with the molecular formula C8H15ClOS. This compound contains a sulfinyl chloride functional group attached to an octene backbone. It is a versatile intermediate used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oct-7-ene-1-sulfinyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. This combination facilitates the direct oxidative conversion of thiol derivatives to the corresponding sulfinyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the oxidation of thiols to sulfinyl chlorides .
Industrial Production Methods
In industrial settings, the production of sulfinyl chlorides often involves large-scale oxidation processes using efficient and cost-effective reagents. The use of zirconium tetrachloride (ZrCl4) in combination with hydrogen peroxide has been reported to yield high-purity sulfinyl chlorides under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Oct-7-ene-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfinyl chloride group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines (e.g., methylamine) or alcohols (e.g., methanol) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Thiol derivatives.
Substitution: Sulfinamides or sulfinyl esters, depending on the nucleophile used.
Scientific Research Applications
Oct-7-ene-1-sulfinyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of sulfur-containing biomolecules and their interactions.
Medicine: Sulfinyl chlorides are explored for their potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Mechanism of Action
The mechanism of action of oct-7-ene-1-sulfinyl chloride involves its reactivity as an electrophile. The sulfinyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Oct-7-ene-1-sulfinyl chloride can be compared with other similar compounds, such as:
Sulfenamides: These compounds contain a sulfur-nitrogen bond and are used in pharmaceuticals and agrochemicals.
Sulfinamides: These compounds also contain a sulfur-nitrogen bond but differ in their oxidation state compared to sulfenamides.
Sulfonamides: These compounds contain a sulfonyl group attached to an amine and are widely used in medicinal chemistry.
This compound is unique due to its specific functional group and reactivity, making it a valuable intermediate in various chemical processes.
Properties
CAS No. |
923279-57-6 |
|---|---|
Molecular Formula |
C8H15ClOS |
Molecular Weight |
194.72 g/mol |
IUPAC Name |
oct-7-ene-1-sulfinyl chloride |
InChI |
InChI=1S/C8H15ClOS/c1-2-3-4-5-6-7-8-11(9)10/h2H,1,3-8H2 |
InChI Key |
VMMSMMMLZDGJOS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)



![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14191046.png)
![3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14191047.png)
![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)


![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
